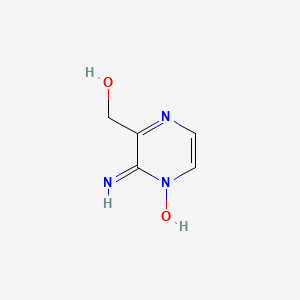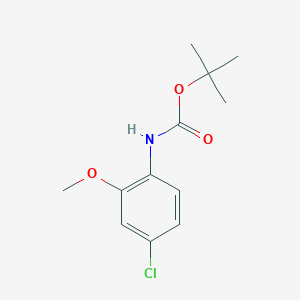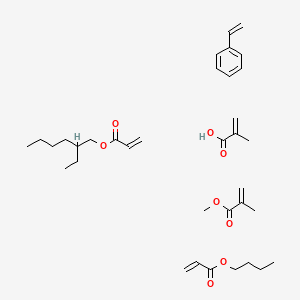
Butyl prop-2-enoate;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, polymer with butyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate, and methyl-2-methyl-propenoate is a complex polymer known for its versatile applications in various industries. This compound is a copolymer, meaning it is formed from multiple monomers, each contributing unique properties to the final material. The polymer is widely used in coatings, adhesives, and various other applications due to its excellent mechanical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its constituent monomers: 2-propenoic acid, 2-methyl-; butyl-2-propenoate; ethenylbenzene; 2-ethylhexyl 2-propenoate; and methyl-2-methyl-propenoate. The polymerization process typically employs free radical initiators under controlled temperature and pressure conditions to ensure a high degree of polymerization and desired molecular weight.
Industrial Production Methods
In industrial settings, the polymerization process is carried out in large reactors where the monomers are mixed in specific ratios. The reaction is initiated by adding a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and the mixture is heated to the required temperature. The polymerization process is monitored to control the molecular weight distribution and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its mechanical properties.
Reduction: Reduction reactions can modify the polymer’s chemical structure, affecting its solubility and other properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce new functional groups into the polymer chain.
Scientific Research Applications
Chemistry
In chemistry, this polymer is used as a model compound to study polymerization mechanisms and reaction kinetics. Its well-defined structure makes it an ideal candidate for various analytical techniques.
Biology
In biological research, the polymer is used to create biocompatible coatings for medical devices. Its ability to form stable films makes it suitable for applications in tissue engineering and drug delivery systems.
Medicine
The polymer’s biocompatibility and mechanical properties make it useful in the development of medical implants and prosthetics. It is also used in the formulation of controlled-release drug delivery systems.
Industry
In the industrial sector, the polymer is widely used in the production of adhesives, sealants, and coatings. Its excellent adhesion properties and chemical resistance make it ideal for protective coatings in harsh environments.
Mechanism of Action
The polymer exerts its effects through various molecular interactions. Its mechanical properties are derived from the strong covalent bonds between the monomers, while its chemical resistance is due to the stability of the polymer backbone. The polymer can interact with other molecules through hydrogen bonding, van der Waals forces, and other non-covalent interactions, contributing to its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
Poly(methyl methacrylate): Known for its optical clarity and rigidity, used in applications like lenses and displays.
Poly(butyl acrylate): Known for its flexibility and adhesive properties, used in pressure-sensitive adhesives.
Polystyrene: Known for its rigidity and ease of processing, used in packaging and insulation materials.
Uniqueness
The uniqueness of 2-propenoic acid, 2-methyl-, polymer with butyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate, and methyl-2-methyl-propenoate lies in its combination of properties from its constituent monomers. This results in a polymer that is both flexible and rigid, with excellent adhesion and chemical resistance, making it suitable for a wide range of applications.
Properties
CAS No. |
82539-93-3 |
|---|---|
Molecular Formula |
C35H54O8 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
butyl prop-2-enoate;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C7H12O2.C5H8O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3(2)4(5)6/h6,10H,3-5,7-9H2,1-2H3;2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI Key |
MCIQYWZNKNDRKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
physical_description |
Liquid |
Related CAS |
82539-93-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



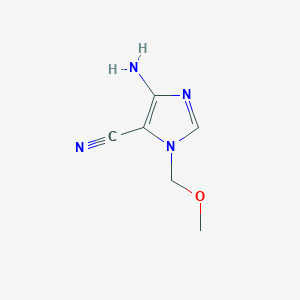
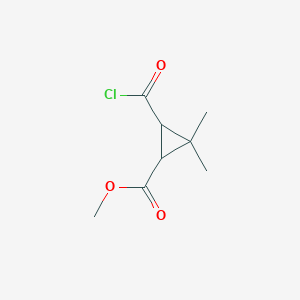
![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)


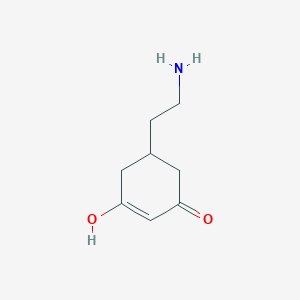
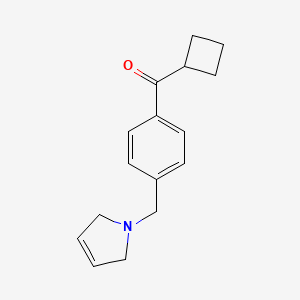

![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
